3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride
Description
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone substituted with a 3-methoxypropoxy group at the 3-position and two methyl groups at the 2-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonate or sulfonamide functionalities.
Properties
Molecular Formula |
C9H19ClO4S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
3-(3-methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(2,8-15(10,11)12)7-14-6-4-5-13-3/h4-8H2,1-3H3 |
InChI Key |
YWXPPPXZBBFZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCCOC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines for nucleophilic substitution, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids.
Scientific Research Applications
3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of peptides and proteins, which can alter their biological activity and stability.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting sulfonamide-sensitive pathways.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropoxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ion.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
Reactivity Trends :
- The electron-donating methoxypropoxy group in the target compound may accelerate hydrolysis compared to electron-withdrawing fluorine substituents .
- Steric hindrance from dimethyl groups slows reactions at the sulfonyl chloride center, as seen in NMR data (e.g., upfield shifts for methyl protons in ) .
Physical and Chemical Properties
Notes:
- The target compound’s lyophilization in aqueous NaHCO3 () suggests compatibility with aqueous workup, unlike fluorinated analogs, which may require anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
